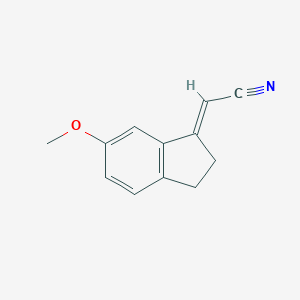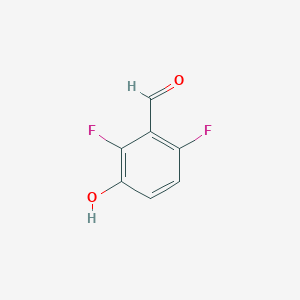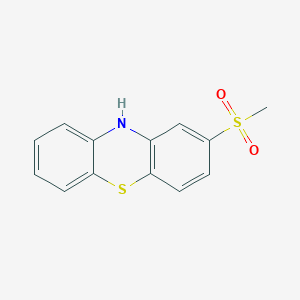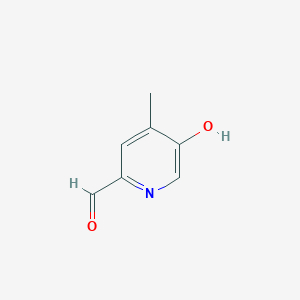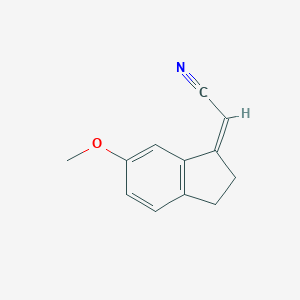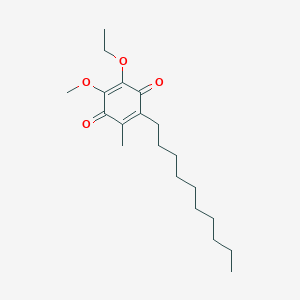
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone (DMQ) is a natural compound that is found in many plants and has been extensively studied for its potential therapeutic properties. It is a member of the benzoquinone family of compounds and has been shown to possess a wide range of biological activities. In
Wirkmechanismus
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been shown to activate the immune system and reduce oxidative stress.
Biochemische Und Physiologische Effekte
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative damage, and enhance the immune system. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has also been extensively studied, and its biological effects are well-documented. However, there are some limitations to using 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone in lab experiments. It can be difficult to obtain pure 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone, and its solubility in water is limited.
Zukünftige Richtungen
There are several future directions for research on 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone. One area of interest is the potential use of 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone in cancer therapy. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been shown to inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the use of 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone as an antioxidant and anti-inflammatory agent. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to possess these properties, and further research is needed to determine its potential use in treating various diseases.
In conclusion, 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone is a natural compound that has been extensively studied for its potential therapeutic properties. It possesses antioxidant, anti-inflammatory, and anti-cancer activities and has been found to enhance the immune system and protect against oxidative damage. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has several advantages for lab experiments, but there are also limitations to its use. Future research on 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone will likely focus on its potential use in cancer therapy and as an antioxidant and anti-inflammatory agent.
Synthesemethoden
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone can be synthesized using a variety of methods, including the oxidation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with potassium permanganate or the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with decyl magnesium bromide. However, the most commonly used method involves the oxidation of 2,3,5-trimethylhydroquinone with potassium permanganate in the presence of decyl alcohol.
Wissenschaftliche Forschungsanwendungen
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. 6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to enhance the immune system and protect against oxidative damage.
Eigenschaften
CAS-Nummer |
154187-41-4 |
|---|---|
Produktname |
6-Decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone |
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-decyl-6-ethoxy-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O4/c1-5-7-8-9-10-11-12-13-14-16-15(3)17(21)19(23-4)20(18(16)22)24-6-2/h5-14H2,1-4H3 |
InChI-Schlüssel |
XWKBKSXXOMDUQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OC)C |
Kanonische SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OC)C |
Andere CAS-Nummern |
154187-41-4 |
Synonyme |
2-EtO-DMMQ 6-decyl-2-ethoxy-3-methoxy-5-methyl-1,4-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



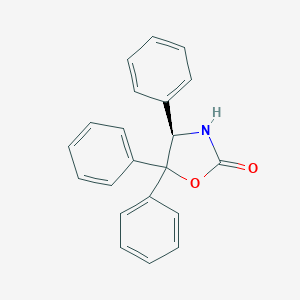
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
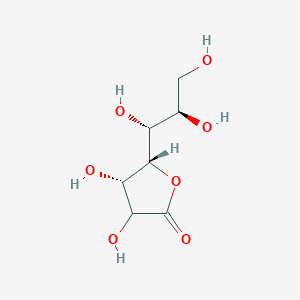
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
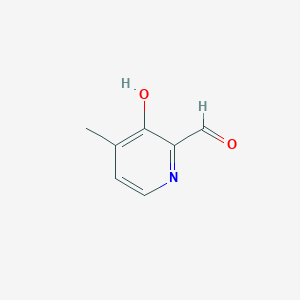
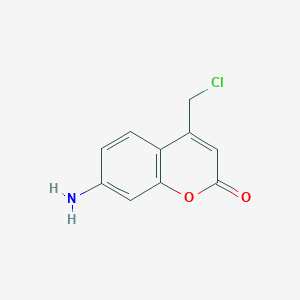
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
